Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH
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Overview
Description
Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH is a dipeptide compound used primarily in peptide synthesis. It is a derivative of glutamic acid and serine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups. The compound also contains a pseudoproline (Psi) moiety, which helps in disrupting β-sheet structures during peptide synthesis, thus preventing aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH typically involves the following steps:
Protection of Amino Acids: Glutamic acid and serine are protected with Fmoc and OtBu groups, respectively.
Formation of Pseudoproline: The serine residue is converted into a pseudoproline derivative by reacting with appropriate reagents.
Coupling Reaction: The protected amino acids are coupled using standard peptide coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH undergoes several types of chemical reactions:
Deprotection: Removal of Fmoc and OtBu groups under basic and acidic conditions, respectively.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in dichloromethane for OtBu removal.
Coupling: HBTU or DIC in the presence of DIPEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH is used as a building block in solid-phase peptide synthesis. Its pseudoproline moiety helps in preventing aggregation during peptide chain elongation .
Biology
In biological research, this compound is used to synthesize peptides that can be studied for their biological activity, including enzyme-substrate interactions and protein-protein interactions .
Medicine
In medicine, peptides synthesized using this compound are investigated for their therapeutic potential, including antimicrobial and anticancer activities .
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH involves its role as a building block in peptide synthesis. The pseudoproline moiety disrupts β-sheet structures, preventing aggregation and facilitating the synthesis of longer peptide chains. This enhances the efficiency and yield of peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-ThrPsi(Me,Me)Pro-OH: Similar in structure but contains threonine instead of serine.
Fmoc-Glu(OtBu)-OH: Lacks the pseudoproline moiety, making it less effective in preventing aggregation.
Uniqueness
Fmoc-Glu(OtBu)-SerPsi(Me,Me)Pro-OH is unique due to its pseudoproline moiety, which significantly improves peptide synthesis by preventing aggregation and facilitating the formation of longer peptide chains .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXIRQTDFOKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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